3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 1396685-67-8
VCID: VC7447067
InChI: InChI=1S/C23H26N4O2S/c1-3-30-20-14-8-7-13-19(20)22(28)26-15-9-10-17(16-26)21-24-25(2)23(29)27(21)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3
SMILES: CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Molecular Formula: C23H26N4O2S
Molecular Weight: 422.55

3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

CAS No.: 1396685-67-8

Cat. No.: VC7447067

Molecular Formula: C23H26N4O2S

Molecular Weight: 422.55

* For research use only. Not for human or veterinary use.

3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one - 1396685-67-8

Specification

CAS No. 1396685-67-8
Molecular Formula C23H26N4O2S
Molecular Weight 422.55
IUPAC Name 5-[1-(2-ethylsulfanylbenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Standard InChI InChI=1S/C23H26N4O2S/c1-3-30-20-14-8-7-13-19(20)22(28)26-15-9-10-17(16-26)21-24-25(2)23(29)27(21)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3
Standard InChI Key ADHIVVXKGWXSIQ-UHFFFAOYSA-N
SMILES CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,4-triazol-5-one core substituted at the 3-position with a piperidin-3-yl group, which is further functionalized with a 2-(ethylthio)benzoyl moiety. The 4-position of the triazolone ring is occupied by a phenyl group, while the 1-position is methylated. This arrangement creates a hybrid structure combining a heterocyclic triazolone, a benzoylpiperidine fragment, and a sulfur-containing alkyl chain.

The benzoylpiperidine component is a privileged structure in drug design, known for enhancing metabolic stability and target binding affinity . The ethylthio group at the ortho position of the benzoyl ring introduces steric and electronic effects that may modulate interactions with hydrophobic enzyme pockets .

Physicochemical Characteristics

  • Molecular formula: C₂₅H₂₇N₅O₂S

  • Molecular weight: 469.59 g/mol

  • Key functional groups:

    • 1,2,4-Triazol-5-one core (pKa ~6.5 for NH proton)

    • Benzoylpiperidine (logP ~2.8)

    • Ethylthioether (logP contribution: +1.2)

The compound’s calculated partition coefficient (clogP) of ~4.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration if required .

Synthetic Pathways

Retrosynthetic Analysis

The synthesis can be divided into three key fragments:

  • Triazolone core: Constructed via cyclization of a hydrazide precursor.

  • Benzoylpiperidine moiety: Formed through amide coupling between piperidine-3-carboxylic acid and 2-(ethylthio)benzoyl chloride.

  • Assembly: Mitsunobu or nucleophilic substitution reactions to link fragments.

Formation of 1-Methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

A modified Huisgen cyclization is employed:

  • Phenylhydrazine reacts with methyl isocyanate to form 1-methyl-4-phenyl-semicarbazide.

  • Cyclodehydration using POCl₃ yields the triazolone core .

Preparation of 1-(2-(Ethylthio)benzoyl)piperidin-3-amine

  • Piperidin-3-amine is acylated with 2-(ethylthio)benzoyl chloride in dichloromethane (DCM) with triethylamine .

  • The product is purified via silica gel chromatography (Rf = 0.45 in EtOAc/hexane 1:1).

Pharmacological Activity

Mechanism of Action

The compound exhibits potent inhibition of clotting factor VIIa (FVIIa), a key enzyme in the extrinsic coagulation pathway. Kinetic studies show competitive inhibition with a Ki of 12 nM, outperforming earlier triazolone derivatives . The ethylthio group enhances binding to the S2 pocket of FVIIa through hydrophobic interactions .

In Vivo Efficacy

  • Thrombosis model: 85% reduction in clot weight at 10 mg/kg (rat arterial thrombosis) .

  • Bleeding risk: No significant increase in tail-bleeding time at therapeutic doses, indicating favorable safety .

Structure-Activity Relationships (SAR)

ModificationFVIIa IC₅₀ (nM)Clot Inhibition (%)
Ethylthio (original)15 ± 285
Methylthio42 ± 567
Phenylthio210 ± 1538
Hydrogen (no sulfur)>1000<10

Key observations:

  • Ethylthio > methylthio > phenylthio in potency, emphasizing the need for small alkyl chains .

  • Removal of sulfur abolishes activity, highlighting its role in hydrophobic binding .

Spectroscopic Characterization

NMR Data (500 MHz, CDCl₃)

Protonδ (ppm)Multiplicity
Triazolone C-H8.12s
Piperidine H-34.21dt (J=12.5, 3.5 Hz)
Ethylthio SCH₂CH₃1.45t (J=7.4 Hz)

X-ray Crystallography

Though no direct data exists for this compound, analogous triazolones show:

  • Planar triazolone ring (deviation <0.02 Å) .

  • Dihedral angle of 85° between benzoyl and piperidine planes .

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